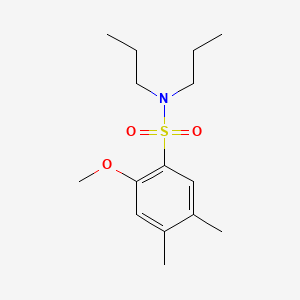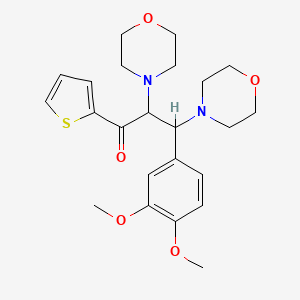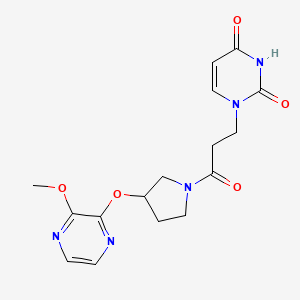
1-(3-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is an organic compound belonging to the pyrimidine derivatives. With complex structural features, this compound exhibits promising properties and potential applications across various scientific domains. Its unique configuration incorporates a pyrrolidine ring, a methoxypyrazine unit, and a dione motif, making it a versatile candidate in medicinal chemistry and other fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione involves multi-step organic reactions, typically initiated by forming the pyrimidine core. This step may include the condensation of uracil derivatives with suitable reactants under controlled conditions.
The introduction of the pyrrolidine ring is achieved through nucleophilic substitution, utilizing haloalkanes or similar reagents. The methoxypyrazine segment is incorporated via ether formation, reacting pyrazine derivatives with appropriate electrophiles. These reactions demand precise conditions, often requiring catalysts or specific temperatures and solvents to ensure high yields and purity.
Industrial Production Methods
For large-scale production, methods emphasizing cost-efficiency and environmental sustainability are preferred. One such approach is employing continuous flow reactors to streamline the multi-step synthesis, ensuring consistent product quality. Additionally, green chemistry principles, such as using recyclable solvents and minimizing hazardous reagents, are often integrated into the industrial processes.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: : Transformations involving the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reactions that involve the gain of electrons, typically using reagents such as lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitutions to introduce or replace functional groups, employing reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens (chlorine, bromine), alkyl halides.
Major Products
The primary products from these reactions often retain the core pyrimidine structure but feature modified functional groups, enhancing the compound's reactivity or introducing new properties.
Aplicaciones Científicas De Investigación
1-(3-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is valuable in numerous research fields, such as:
Chemistry: : As an intermediate in the synthesis of complex molecules.
Biology: : Studying its interactions with biomolecules to understand its biochemical pathways.
Medicine: : Investigating its potential as a therapeutic agent due to its bioactive properties.
Industry: : Utilized in the development of advanced materials or as a catalyst in various reactions.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction mechanisms or metabolic processes, leading to the desired therapeutic outcomes.
Comparación Con Compuestos Similares
Similar compounds include other pyrimidine derivatives, such as 5-fluorouracil and cytarabine. the unique combination of the methoxypyrazine and pyrrolidine motifs in 1-(3-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione distinguishes it, offering novel properties and potential applications. The list of similar compounds can include:
5-Fluorouracil: : A pyrimidine analog used in cancer treatment.
Cytarabine: : A chemotherapy agent used primarily in the treatment of leukemia.
Hope that satisfies your curiosity about this fascinating compound.
Propiedades
IUPAC Name |
1-[3-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O5/c1-25-14-15(18-6-5-17-14)26-11-2-7-21(10-11)13(23)4-9-20-8-3-12(22)19-16(20)24/h3,5-6,8,11H,2,4,7,9-10H2,1H3,(H,19,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQTWKBXBJHYLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2506538.png)
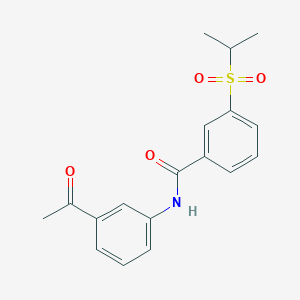
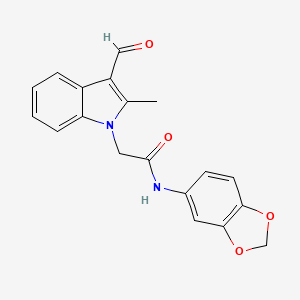
![8-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2506543.png)
![2-[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2506547.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2506548.png)

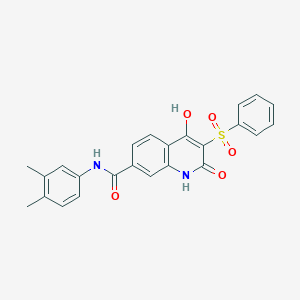
![N-[2-(tert-butylsulfanyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2506556.png)
![ethyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2506557.png)
